molecular formula C24H20N4O3 B454189 2-(2,4-dimethoxyphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide

2-(2,4-dimethoxyphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide

Cat. No.: B454189
M. Wt: 412.4g/mol
InChI Key: ZIKXBRICBNAKKS-YSMPRRRNSA-N
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Description

2-(2,4-Dimethoxyphenyl)-N’-[(Z)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a dimethoxyphenyl group, and a pyridinylmethylidene moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethoxyphenyl)-N’-[(Z)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aromatic aldehyde with an amide in the presence of a base.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core reacts with 2,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Carbohydrazide Moiety: The carbohydrazide moiety can be formed by reacting the intermediate product with hydrazine hydrate under reflux conditions.

    Introduction of the Pyridinylmethylidene Group: The final step involves the condensation of the carbohydrazide intermediate with pyridine-3-carbaldehyde in the presence of an acid catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)-N’-[(Z)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)-N’-[(Z)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethoxyphenyl)-N’-[(Z)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethoxyphenyl)quinoline-4-carbohydrazide
  • 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide

Uniqueness

2-(2,4-Dimethoxyphenyl)-N’-[(Z)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in its applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H20N4O3

Molecular Weight

412.4g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-N-[(Z)-pyridin-3-ylmethylideneamino]quinoline-4-carboxamide

InChI

InChI=1S/C24H20N4O3/c1-30-17-9-10-19(23(12-17)31-2)22-13-20(18-7-3-4-8-21(18)27-22)24(29)28-26-15-16-6-5-11-25-14-16/h3-15H,1-2H3,(H,28,29)/b26-15-

InChI Key

ZIKXBRICBNAKKS-YSMPRRRNSA-N

SMILES

COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CN=CC=C4)OC

Isomeric SMILES

COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C\C4=CN=CC=C4)OC

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CN=CC=C4)OC

Origin of Product

United States

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